Triazamate acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLYMRPEFNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876593 | |
| Record name | Triazamate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Triazamate Acid
Synthesis Routes to Triazamate (B18695) Acid Precursors
The synthesis of precursors to Triazamate acid is a multi-step process involving the construction of the core 1,2,4-triazole (B32235) ring, followed by the strategic introduction of specific functional groups.
Formation of the 1,2,4-Triazole Ring System
The formation of the 1,2,4-triazole heterocyclic scaffold can be achieved through several established synthetic routes, including classical condensation reactions and modern catalyzed processes.
Two notable classical methods are the Pellizzari reaction and the Einhorn-Brunner reaction. The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.org The mechanism commences with the nucleophilic attack of the nitrogen from the hydrazide on the carbonyl carbon of the amide. wikipedia.org Subsequent intramolecular cyclization and dehydration steps lead to the formation of the triazole ring. wikipedia.org However, this reaction often requires harsh conditions, including high temperatures and long reaction times, which can result in low yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org
The Einhorn-Brunner reaction provides an alternative route, involving the condensation of imides with alkyl hydrazines. wikipedia.org This reaction can produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the substituents on the imide, with the more acidic group favoring a specific position on the resulting triazole ring. wikipedia.org
More contemporary methods often employ metal catalysis to achieve the synthesis of 1,2,4-triazoles under milder conditions with greater efficiency and regioselectivity. Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed one-pot synthesis from readily available nitriles and hydroxylamine (B1172632) hydrochloride has been developed, using inexpensive Cu(OAc)₂ as the catalyst. nih.gov Various copper-catalyzed multicomponent reactions have also been reported, offering a direct approach to structurally diverse 1,2,4-triazoles from simple starting materials. isres.orgorganic-chemistry.org These reactions often proceed via sequential bond-forming oxidative coupling processes. organic-chemistry.org
Interactive Data Table: Comparison of 1,2,4-Triazole Synthesis Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Pellizzari Reaction | Amide, Hydrazide | High temperature, long reaction time | Utilizes simple starting materials | Low yields, harsh conditions, lack of regioselectivity wikipedia.org |
| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Acid-catalyzed condensation | Can produce substituted triazoles | Can result in isomeric mixtures wikipedia.org |
| Copper-Catalyzed Reactions | Nitriles, Hydroxylamine, Amidines, etc. | Mild conditions, various copper catalysts (e.g., Cu(OAc)₂) | High yields, good functional group tolerance, regioselectivity nih.govisres.orgorganic-chemistry.org | May require specific ligands or oxidants |
Introduction of Sulfur-Containing Side Chains
The introduction of sulfur-containing moieties, such as sulfinyl and sulfonyl groups, onto the triazole ring is a critical step in the synthesis of this compound precursors. These functional groups can be introduced through various synthetic strategies.
One common approach involves the use of sulfonyl azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1-sulfonyl-1,2,3-triazoles. nih.gov While this method is efficient, the outcome can be influenced by factors such as the reaction medium, temperature, and choice of ligand. nih.gov An efficient room-temperature method utilizes in situ generated copper(I) acetylides and sulfonyl azides with a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst. nih.gov
Another strategy involves the direct functionalization of a pre-formed triazole ring. For instance, triazole derivatives can be synthesized with a thiopropargylated side chain, which can then undergo further reactions. nih.gov The synthesis of sulfur-containing triazoles can also be achieved through a copper-catalyzed nitrogenation of alkynes and alkenes, where sulfoxides and azides serve as the sulfur and nitrogen sources, respectively. frontiersin.orgnih.gov
Installation of the Dimethylcarbamoyl Moiety
The final key functional group to be installed on the precursor is the dimethylcarbamoyl moiety. This can be achieved through carbamoylation reactions. Direct C-H carbamoylation of nitrogen-containing heterocycles has been reported using photoredox catalysis with alkyl oxamate (B1226882) and oxamic acid derivatives. nih.gov This method allows for the direct functionalization of the heterocyclic core. nih.gov
Another approach involves the generation of carbamoyl (B1232498) radicals from the oxidative decarboxylation of oxalic acid monoamides, which can then react with heteroaromatic bases. clockss.org The use of a silver-catalyzed persulfate system in a two-phase system has been shown to be effective for this transformation. clockss.org Carbamates can also be synthesized by reacting carbonylimidazolide with a nucleophile in water, a method that offers high purity of the product. organic-chemistry.org The in-situ formation of N-substituted carbamoyl chlorides, followed by reaction with phenols, provides a versatile one-pot procedure for O-aryl carbamates. organic-chemistry.org
Hydrolysis Pathways Leading to this compound Formation
The conversion of the Triazamate precursor to this compound is accomplished through hydrolysis, a process that involves the cleavage of an ester linkage. The rate and mechanism of this hydrolysis are significantly influenced by the reaction conditions, particularly pH.
Ester Cleavage Mechanisms under Controlled Conditions
The hydrolysis of esters can proceed through several mechanisms, broadly categorized as acid-catalyzed and base-promoted pathways. ucoz.com
Under acidic conditions, the hydrolysis typically follows an AAC2 mechanism, which involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water. libretexts.org This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.org
Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that proceeds via a BAC2 mechanism. libretexts.orgopenstax.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the alkoxide leaving group yields the carboxylic acid, which is then deprotonated by the alkoxide to form the carboxylate salt. libretexts.org
For carbamate (B1207046) esters, two competing mechanisms can occur during alkaline hydrolysis: the BAC2 mechanism and an elimination-addition (E1cB) mechanism. nih.gov The E1cB mechanism involves the deprotonation of the carbamate nitrogen followed by the elimination of the aryloxide, forming an isocyanate intermediate which then reacts with water. nih.gov
Influence of pH on Hydrolytic Reaction Rates
The rate of ester hydrolysis is highly dependent on the pH of the solution. Generally, the hydrolysis rate is slowest in the neutral pH range and increases under both acidic and basic conditions. nih.gov
For many pesticides and other organic chemicals, the rate of hydrolysis increases significantly with an increase in pH, particularly in the alkaline range. usu.edu For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of approximately 10. usu.edu The rate of hydrolysis of carbamates has been shown to increase with increasing hydroxyl ion concentration. nih.gov
kobs = kA[H⁺] + kN + kB[OH⁻] nih.gov
This relationship results in a characteristic U-shaped or V-shaped pH-rate profile, with the minimum rate observed at a specific pH. For example, studies on the hydrolysis of fenamiphos (B133129), fipronil, and trifluralin (B1683247) in aqueous buffer solutions showed that the degradation of fenamiphos was very rapid in basic buffer solutions compared to acidic or neutral conditions. nih.gov
Interactive Data Table: Effect of pH on Hydrolysis Rate Constants for Selected Pesticides at 32°C
| Compound | Rate Constant (x 10⁻⁸) at pH 4.1 | Rate Constant (x 10⁻⁸) at pH 7.1 | Rate Constant (x 10⁻⁸) at pH 9.1 |
| Fenamiphos | 2349.4 | 225.2 | 30476.0 |
| Fipronil | 1750.0 | 3103.0 | 3883.0 |
| Trifluralin | 2331.0 | 2360.0 | 3188.0 |
| Data from reference nih.gov |
Characterization of Chemical Reactivity and Derivatization
The chemical reactivity of this compound is largely dictated by its key functional groups: the carboxylic acid, the thioether linkage, and the substituted triazole ring. These sites are susceptible to a range of chemical transformations, providing avenues for the synthesis of novel derivatives.
Oxidation Reactions of this compound
The thioether group within the this compound molecule is a primary site for oxidation reactions. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, while stronger conditions can lead to the formation of a sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and environmental fate.
The triazole ring itself, while generally stable, can undergo oxidation under harsh conditions, potentially leading to ring-opening products. The specific outcomes of such reactions are highly dependent on the chosen oxidant and reaction conditions. Research into the selective oxidation of the nitrogen atoms within the triazole ring is an area of ongoing investigation, with potential for creating novel N-oxide derivatives.
Reduction Pathways of this compound
The reduction of this compound can be targeted at several functional groups. The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. This transformation opens up possibilities for further derivatization, such as esterification or etherification of the resulting hydroxyl group.
Another potential reduction pathway involves the reductive cleavage of the carbon-sulfur bond. This would lead to the separation of the acetic acid moiety from the triazole ring, a transformation that could be useful in metabolic studies and for the synthesis of related triazole-thiol compounds. The choice of reducing agent is critical to achieving selectivity between these different reduction pathways.
Substitution Reactions Involving Key Functional Groups
The carboxylic acid group of this compound is a prime site for substitution reactions. It can be readily converted to a variety of derivatives, including esters, amides, and acid chlorides. These reactions typically proceed via activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents.
| Functional Group | Reagent | Resulting Derivative |
|---|---|---|
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid | Alcohol (R-OH) in acid | Ester (R-O-C=O) |
| Carboxylic Acid | Amine (R-NH₂) with coupling agent | Amide (R-NH-C=O) |
Substitution reactions on the triazole ring itself are more challenging due to its aromatic nature and the presence of multiple nitrogen atoms. However, under specific conditions, electrophilic or nucleophilic aromatic substitution might be possible, leading to the introduction of new functional groups on the ring.
Investigating Potential Cyclization Mechanisms
The structure of this compound, with its carboxylic acid and triazole functionalities, presents opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and the use of specific reagents, it may be possible to form new ring systems. For instance, dehydration could potentially lead to the formation of a lactone, although this would likely require significant ring strain.
Another area of investigation is the potential for the carboxylic acid group to participate in cyclization reactions involving the triazole ring. Such transformations could lead to novel fused heterocyclic systems with potentially interesting biological properties. The feasibility of these cyclization mechanisms is an active area of theoretical and experimental research.
Environmental Dynamics and Degradation Pathways of Triazamate Acid
Abiotic Degradation Processes in Environmental Compartments
Abiotic processes, such as hydrolysis and photolysis, play significant roles in the non-biological breakdown of chemical compounds in the environment.
Hydrolysis is a key abiotic degradation pathway for Triazamate (B18695), leading to the formation of Triazamate acid. Studies on the parent compound, Triazamate, indicate that its stability in aquatic systems is highly dependent on pH. Triazamate exhibits rapid degradation at higher pH levels, with a half-life (DT₅₀) of 1 hour at pH 9, compared to 49 hours at pH 7 and 220 days at pH 5 chemdad.comchemicalbook.com. This base-catalyzed hydrolysis primarily yields this compound through carboxyl ester cleavage chemdad.comchemicalbook.com.
This compound itself possesses higher water solubility (433 mg/L) compared to some other pesticides like chlorpyrifos (B1668852) (1.4 mg/L) . This increased solubility can reduce its adsorption to soil particles, thereby enhancing its mobility in aqueous environments . The rapid hydrolysis of Triazamate at alkaline pH, which produces this compound, limits the residual persistence of the parent compound in basic soils .
Table 1: Hydrolytic Degradation Half-Lives (DT₅₀) of Triazamate in Buffer Solutions
| pH Value | Half-Life (DT₅₀) |
| 5 | 220 days |
| 7 | 49 hours |
| 9 | 1 hour |
While general information on the photolytic transformation of Triazamate indicates a Degradation Time for 50% (DTM) of 301 days on aqueous photolysis at pH 7, specific detailed studies focusing solely on the photolytic transformation of this compound itself are not extensively detailed in the available literature chemdad.comchemicalbook.com. However, this compound is known to undergo various chemical reactions, including oxidation and reduction, which could be relevant under photolytic conditions .
Biotic Degradation Mechanisms and Metabolite Profiling
Biotic degradation involves the breakdown of compounds through the action of living organisms, primarily microorganisms and their enzymes.
Triazamate, the precursor to this compound, is very rapidly metabolized in various biological systems through processes including hydrolysis and decarbamoylation chemdad.comchemicalbook.com. As this compound is a direct hydrolysis product, it is subject to further microbial transformation. Microorganisms, including bacteria and fungi, possess diverse enzymatic capabilities to break down pesticides into less harmful compounds, often utilizing them as carbon and energy sources mdpi.comwseas.commdpi.com. This process can involve mineralization, where organic compounds are converted into inorganic substances like carbon dioxide and water mdpi.com. Repeated applications of systemic insecticides can lead to microbial adaptation, resulting in faster degradation of the active compounds over time .
Enzymes play a crucial role in the degradation of chemical compounds in environmental systems. The formation of this compound from Triazamate itself is an example of enzyme-mediated degradation, with recent patents describing the use of lipases for the enzymatic hydrolysis of the ethyl ester of Triazamate, achieving high conversion rates to this compound . Generally, enzymatic degradation involves the adsorption of enzymes onto the compound's surface, followed by reactions such as hydrolysis frontiersin.org. Various hydrolases produced by microorganisms can catalyze the cleavage of chemical bonds within pesticide molecules, including ester and amide bonds, leading to simpler, less toxic compounds wseas.com.
Triazamate has known environmental transformation products, including MII ( CL 900056 ) nih.govnih.gov. Beyond its formation from Triazamate, this compound itself can undergo further chemical transformations in the environment. It is capable of participating in oxidation, reduction, and substitution reactions . These reactions can lead to the formation of various oxidized, reduced, or substituted triazole derivatives . Understanding these transformation products is crucial for assessing the complete environmental footprint of this compound.
Table 2: Key Transformation Reactions of this compound
| Reaction Type | Description | Potential Products |
| Oxidation | Reaction with oxidizing agents (e.g., hydrogen peroxide, potassium permanganate). | Various oxidized derivatives of this compound. |
| Reduction | Conversion to reduced forms using reducing agents (e.g., lithium aluminum hydride). | Reduced forms of this compound. |
| Substitution | Replacement of functional groups, such as the ethyl ester group. | Various substituted triazoles and their derivatives. |
Environmental Distribution and Transport Phenomena
The environmental distribution and transport of this compound are largely governed by its interaction with soil and water, influencing its mobility and persistence in agricultural settings.
Soil Mobility and Leaching Behavior
This compound, as a cholinesterase-inhibiting metabolite of triazamate, demonstrates rapid degradation in soil, which significantly limits its potential for mobility. Both laboratory and field studies have confirmed its negligible potential for movement into ground or surface water when applied according to label directions. govinfo.gov
The leaching potential of a chemical compound in soil is influenced by a complex interplay of factors, including the properties of the soil-air-water system and the chemical's intrinsic characteristics. Key soil properties such as organic matter content, particle size, pH, soil density, and pore size and distribution play a critical role in defining the leaching process. pic.int Generally, more water-soluble compounds are more prone to leaching through the soil profile. pic.int Furthermore, the presence of soil aggregates and organic materials can influence water flow and retention, thereby affecting the movement of substances. pic.int Agronomic practices, such as the incorporation of organic waste, have been explored as methods to reduce herbicide leaching. pic.int
Dissipation Patterns in Agricultural Matrices
This compound is formed through the ester cleavage of its parent compound, triazamate, particularly under alkaline conditions. govinfo.gov Research indicates that triazamate and its cholinesterase-inhibiting metabolite undergo rapid degradation in soil, a phenomenon observed consistently across both laboratory and field investigations. govinfo.gov This rapid dissipation minimizes the likelihood of measurable residues of either compound being found in ground or surface water following proper application. govinfo.gov
The degradation of pesticides in soil, including this compound, can occur through various mechanisms, encompassing both biological processes (biodegradation) and physico-chemical processes such as hydrolysis and photolysis. google.comgoogle.com Despite its degradation, this compound retains the core 1,2,4-triazole (B32235) ring and a dimethylcarbamoyl group, which are central to its chemical structure. nih.gov It has been detected at trace levels, as low as 0.005 mg/kg, in various crops such as apples and Brussels sprouts, utilizing sensitive analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). worldbank.org Beyond hydrolysis, this compound can also undergo other chemical transformations, including oxidation, reduction, and substitution reactions. nih.gov
Adsorption and Desorption Characteristics in Soil-Water Systems
The processes of adsorption and desorption are fundamental to understanding how this compound is retained within soil and its potential for mobility in soil-water systems. vscht.cz Adsorption refers to the binding of a substance to solid particles, while desorption is its release back into the liquid phase. The extent of adsorption to soil and sediments is commonly quantified by the adsorption-desorption distribution coefficient (Kd). researchgate.net
These sorption processes are influenced by a multitude of factors, including the physicochemical properties of the compound itself, as well as the characteristics of the solid and liquid phases of the soil medium, and prevailing climatic conditions. wecf.org Soil properties such as organic carbon content, clay content, humidity, and pH value are particularly significant in governing the extent of adsorption and desorption. vscht.czmst.dk While adsorption can initially be rapid, studies have shown that it can also continue to increase slowly over several weeks, potentially due to the diffusion of the compound into organic matter and intraparticle nanopores. researchgate.net The reversibility of sorption is often not complete, and this reversibility can decrease as the compound's residence time in the soil increases, leading to its stabilization in less available forms. wecf.org
Advanced Analytical Techniques for Triazamate Acid Research
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for separating Triazamate (B18695) acid from complex matrices, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is extensively applied in the analysis of Triazamate acid and related compounds, particularly due to its suitability for non-volatile or thermally labile substances. For the purity validation of triazamate (the parent compound), HPLC with UV detection at 254 nm, utilizing a C18 column and an acetonitrile/water mobile phase, has been employed.
In specific applications, the separation of this compound (referred to as Triazole acetic acid) and 1,2,4-Triazole (B32235) has been achieved using a Primesep 100 column (4.6×150 mm, 5 µm, 100A). The mobile phase consisted of acetonitrile/water (25/75%) with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1.0 mL/min. Detection was performed using a Corona Charged Aerosol Detector (CAD), which is compatible with mass spectrometry. sielc.com
HPLC methods are also robust for pesticide residue analysis in various matrices, such as apple juice. These methods often involve reversed-phase HPLC coupled with UV diode array detection, typically preceded by solid-phase extraction (SPE) for sample clean-up and analyte concentration. Such methods have demonstrated excellent precision, with relative standard deviations (RSD) ranging from 0.05% to 0.18% for retention times and 0.09% to 0.62% for peak areas. Recovery rates for analytes typically fall within the range of 93.80% to 119.41%. researchgate.net
Furthermore, Ultra-High-Performance Liquid Chromatography (UHPLC) is utilized for analyzing a wide array of substances, including pesticides and their metabolites, offering enhanced separation efficiency. When coupled with mass spectrometry (MS), UHPLC provides highly selective trace analysis capabilities. nih.gov
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Its application to this compound would typically involve derivatization if the compound itself is not sufficiently volatile or thermally stable. GC-Mass Spectrometry (GC-MS) is a cornerstone in environmental monitoring, capable of detecting and analyzing diverse compounds, including pesticides and herbicides, in various environmental matrices such as soil, water, and air. longdom.orgpharmacyjournal.org
The development of GC methods involves critical steps such as sample preparation, selection of appropriate chromatographic conditions, and validation. Sample preparation often includes extraction and, if necessary, derivatization to convert the analyte into a more volatile form suitable for GC analysis. scispace.comnih.govmdpi.com GC systems typically comprise an injection system, carrier gas, separation column, temperature-controlled oven, and detector. pharmacyjournal.org
While direct GC method development specifics for this compound are less commonly detailed compared to LC-based methods due to its chemical nature, its suitability for GC applications has been noted. GC-MS methods have been developed for the determination of various pesticides in groundwater, highlighting the technique's utility in environmental analysis. ca.gov
Mass Spectrometric Characterization and Quantification
Mass spectrometry (MS) provides invaluable information regarding the molecular weight, elemental composition, and structural characteristics of this compound, as well as its quantification at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the trace analysis of this compound. This method has successfully detected this compound at trace levels, with a limit of detection (LOD) as low as 0.005 mg/kg in crops such as apples and Brussels sprouts. LC-MS/MS is also instrumental in identifying hydrolysis products, including this compound, formed via ester cleavage.
LC-MS/MS methods are known for their reliability in determining polar pesticide residues at trace levels in complex matrices like sediments. These methods demonstrate strong analytical performance, including:
Accuracy: Relative recoveries typically between 76% and 124%. nih.gov
Precision: Relative standard deviation (RSD) values generally less than 20%. nih.gov
Sensitivity: LODs in the low nanogram per gram range for most compounds. nih.gov
Linearity: Coefficients of determination (R²) greater than 0.99. nih.gov
A common approach for multi-residue pesticide analysis, including this compound, involves LC-MS/MS systems like LC-QTRAP MS/MS, often coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for various fruit and vegetable matrices. These methods frequently employ polarity switching to accommodate a broad range of analytes. researchgate.net
Advanced techniques such as Liquid Chromatography-Differential Mobility Spectrometry/Mass Spectrometry (LC-DMS/MS/MS) further enhance the analysis of triazole-derivative metabolites in plant materials. This hyphenated technique improves selectivity and sensitivity, enabling quantification at residue levels of 0.01 mg/kg by effectively reducing chemical noise and removing interferences, thus often eliminating the need for extensive clean-up or derivatization steps. researchgate.net
Predicted Collision Cross Section (CCS) values for this compound adducts are available, which are beneficial for ion mobility-mass spectrometry (IMS-MS) applications, aiding in the separation and identification of isomers and reducing matrix effects. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H] | 287.11723 | 167.6 |
| [M+Na] | 309.09917 | 174.4 |
| [M+NH4] | 304.14377 | 171.5 |
| [M+K] | 325.07311 | 172.8 |
| [M-H] | 285.10267 | 164.7 |
| [M+Na-2H] | 307.08462 | 168.3 |
| [M] | 286.10940 | 167.7 |
| [M] | 286.11050 | 167.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Monitoring
GC-MS is a fundamental and versatile tool for environmental monitoring, offering high precision and sensitivity for the detection and analysis of various organic and inorganic compounds in environmental samples. longdom.orgpharmacyjournal.org It is particularly effective for identifying and quantifying persistent organic pollutants (POPs), volatile organic compounds (VOCs), polycyclic aromatic hydrocarbons (PAHs), pesticides, and herbicides. longdom.orgpharmacyjournal.org
The synergy of GC's separation capabilities with MS's identification and quantification power allows for comprehensive analysis of complex environmental mixtures. longdom.org For example, GC-MS in selective ion monitoring (SIM) mode has been successfully applied for the simultaneous determination of 1,3,5-triazine (B166579) herbicides in water and soil samples, achieving detection limits as low as 0.1 pg/mL and recoveries between 91% and 103%. researchgate.net This demonstrates the applicability of GC-MS for monitoring compounds structurally similar to this compound in environmental contexts. GC-MS methods are routinely used for the determination of numerous pesticides in groundwater monitoring programs. ca.gov
Fragmentation Pathway Elucidation
Mass spectrometry is not only a quantitative tool but also a robust method for structural elucidation through the analysis of fragmentation patterns. tutorchase.com During the ionization process within a mass spectrometer, the molecular ion (parent ion) can undergo fragmentation, yielding various smaller ions. The observed pattern of these fragment ions and their relative intensities provide significant insights into the molecule's structural aspects. tutorchase.com
Key factors influencing fragmentation include bond strength (weaker bonds are more prone to cleavage), ion stability (fragments leading to more stable configurations are favored), and molecular geometry. tutorchase.com Fragmentation reactions can be charge-driven, originating from the most acidic site, or charge-remote, occurring when charge-driven pathways are not possible. core.ac.uk
For this compound, electrospray ionization mass spectrometry (ESI-MS) in negative ion mode has shown a deprotonated molecular ion at m/z 285.10 [M-H]⁻. Further detailed studies involving tandem mass spectrometry (MS/MS or MSn) would be required to fully elucidate its characteristic fragmentation pathways, which would involve identifying specific precursor and product ions. Such elucidation is crucial for unambiguous identification and for understanding the compound's behavior under different ionization conditions.
Emerging Research Areas and Methodological Innovations for Triazamate Acid Studies
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of Triazamate (B18695) acid typically involves multiple stages, building upon the 1,2,4-triazole (B32235) ring structure. The most commonly cited method for its synthesis, or that of its precursor Triazamate, involves four key stages: the formation of 3-tert-butyl-5-mercapto-1,2,4-triazole, followed by alkylation with ethyl chloroacetate (B1199739), carbamoylation with dimethylcarbamoyl chloride, and finally, hydrolysis to yield Triazamate acid nih.gov.
Alternative alkylating agents, such as methyl chloroacetate or chloroacetic anhydride, can replace ethyl chloroacetate in the synthesis, although these may necessitate harsher reaction conditions nih.gov. The industrial production protocols for related compounds often utilize continuous-flow reactors for critical steps like phosgene (B1210022) reactions and alkylation, which can improve safety and yield by providing better control over reaction parameters nih.gov.
Table 1: Key Parameters for Industrial-Scale Synthesis Steps (Illustrative, based on related compounds) nih.gov
| Step | Temperature (°C) | Pressure (bar) | Residence Time (min) |
| Phosgene Reaction | 50–60 | 1.5–2.0 | 30–45 |
| Alkylation | 25–30 | 1.0 | 60–90 |
| Hydrolysis | 70–80 | 1.0 | 120–180 |
Further research into novel catalytic systems, including metal-free or nanocatalyst approaches, and the use of green solvents like water, glycerol, or deep eutectic solvents, could significantly enhance the efficiency and environmental profile of this compound synthesis doi.orgnih.govnih.gov. Decarboxylative triazolation, a recent photocatalytic, tricomponent coupling reaction, has demonstrated the direct conversion of carboxylic acids to triazoles, offering a potentially more atom-economical pathway that could be explored for this compound or its derivatives taylorfrancis.comfrontiersin.orgresearchgate.net.
Advanced Computational Chemistry Approaches for Reactivity and Fate Prediction
Computational chemistry plays a crucial role in predicting the reactivity, degradation pathways, and environmental fate of chemical compounds, including this compound. Given its known hydrolysis and oxidation properties, advanced computational methods such as Density Functional Theory (DFT), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights nih.gov.
DFT calculations can be employed to investigate the electronic structure, reaction mechanisms, and transition states for various chemical transformations of this compound, such as oxidation, reduction, and substitution reactions nih.gov. For instance, predicting the susceptibility of the thioether linkage to oxidation by common environmental oxidants like hydrogen peroxide or potassium permanganate (B83412) could be modeled at a quantum chemical level nih.gov. Similarly, understanding the pathways and products of reduction reactions, for example, with lithium aluminum hydride, can be elucidated through computational studies nih.gov.
Molecular dynamics simulations can be used to study the interactions of this compound with environmental matrices (e.g., soil organic matter, water molecules) and biological systems (e.g., enzymes involved in degradation), providing insights into its mobility and bioavailability scielo.org.co.
QSAR models can correlate the structural features of this compound with its physicochemical properties (e.g., water solubility, pKa, logP) and environmental fate parameters (e.g., half-life in different pH conditions) nih.gov. This is particularly relevant given that this compound's half-life varies significantly with pH, being 1 hour at pH 9 and 220 days at pH 5 nih.gov. Such models can help predict the behavior of this compound and its potential transformation products in various environmental compartments, guiding risk assessment and environmental management strategies.
Integration of Multi-Omics Technologies for Environmental Degradation Studies
While specific multi-omics studies focusing solely on the environmental degradation of this compound are not widely reported, the principles and methodologies of multi-omics (genomics, transcriptomics, proteomics, metabolomics) are highly applicable to understanding the biodegradation of xenobiotics, including pesticide metabolites like this compound scielo.org.coacs.orgcreative-biolabs.comfrontiersin.orgmdpi.comresearchgate.netrsc.orgcapes.gov.br.
Metabolomics: This approach involves the identification and quantification of metabolites in biological samples, offering insights into the metabolic changes occurring in organisms (e.g., microorganisms) in response to exposure to compounds like this compound scielo.org.coacs.orgrsc.orgnih.gov. By analyzing metabolite profiles, researchers can elucidate specific degradation pathways, identify intermediate products, and understand the physiological responses of microbial communities involved in the transformation of this compound scielo.org.coacs.org.
Proteomics: The study of all proteins expressed by an organism or microbial community (metaproteomics) can reveal the enzymes and protein machinery actively involved in the degradation of xenobiotics creative-biolabs.commdpi.comresearchgate.netcapes.gov.br. For this compound, proteomics could identify novel enzymes responsible for its hydrolysis, oxidation, or other transformations in environmental settings, providing targets for biotechnological applications in bioremediation creative-biolabs.commdpi.comresearchgate.net.
Genomics and Transcriptomics: Sequencing the genomes (genomics) or the expressed RNA (transcriptomics) of microorganisms isolated from contaminated environments can identify the genes encoding the enzymes and pathways responsible for this compound degradation frontiersin.orgmdpi.comrsc.org. Transcriptomics, in particular, can show which genes are up- or down-regulated in response to the presence of the compound, indicating active metabolic processes mdpi.comcapes.gov.br.
The integration of these "omics" technologies provides a comprehensive understanding of how microbial communities adapt and degrade complex chemical structures like this compound. This holistic view is crucial for developing effective and eco-friendly bioremediation strategies for pesticide-contaminated sites acs.orgcreative-biolabs.com.
Miniaturization and Automation of Analytical Platforms
The accurate and efficient analysis of chemical compounds in environmental samples is critical. Miniaturization and automation of analytical platforms offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for on-site monitoring acs.orgnih.govresearchgate.netdergipark.org.trirjet.net. These advancements are highly relevant for the detection and quantification of this compound, especially given its role as a metabolite requiring sensitive detection in complex matrices.
Current analytical characterization of this compound often involves techniques like ¹H NMR and Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov. High-performance liquid chromatography (HPLC) is also used for purity validation and quantification nih.gov.
Emerging automated and miniaturized platforms include:
Automated Solid-Phase Extraction (SPE) coupled with LC-MS/MS: This approach allows for high-throughput, unattended extraction and analysis of pesticide metabolites from various matrices, including water and biological samples researchgate.netmdpi.comfrontiersin.org. Automated SPE can significantly increase sample throughput and reduce variability, making it suitable for routine environmental monitoring researchgate.net.
Microfluidic Devices (Lab-on-a-Chip): These platforms miniaturize and integrate multiple analytical steps onto a single chip, offering rapid detection, low sample and reagent consumption, and portability for on-site analysis acs.orgnih.govresearchgate.netdergipark.org.trirjet.net. Microfluidics can be combined with various detection methods, including electrochemical detection, which is easily miniaturized acs.orgirjet.net. For this compound, such platforms could enable rapid screening in water bodies or other environmental samples.
High-Throughput Screening (HTS) with LC-HRMS: Workflows combining in vitro incubation with automated liquid chromatography-high-resolution mass spectrometry (LC-HRMS) data processing are being developed for efficient generation of metabolite reference information and screening in human biomonitoring . While currently applied to parent pesticides and their metabolites in biological contexts, the principles can be extended to environmental samples for this compound.
These innovations enhance the speed, cost-effectiveness, and reliability of detecting and quantifying this compound in various environmental and research contexts.
Exploration of this compound in Materials Science and Industrial Chemistry (Non-Biological Applications)
While this compound is primarily known as a pesticide metabolite, the broader class of triazole derivatives, including those with carboxylic acid functionalities, has found diverse applications in materials science and industrial chemistry, often in non-biological contexts taylorfrancis.comfrontiersin.orgresearchgate.net. The triazole ring is a versatile heterocyclic motif due to its stability, ability to form stable interactions, and electron-deficient nature nih.gov.
Potential areas for exploration of this compound or its derivatives in materials science and industrial chemistry include:
Corrosion Inhibitors: Triazole derivatives, particularly 1,2,3-triazoles, have been extensively studied as effective corrosion inhibitors for various metals (e.g., steel, copper, aluminum) in acidic media. They can form protective films on metal surfaces. The presence of the triazole ring and the carboxylic acid group in this compound could make it a candidate for investigation in this field.
Polymeric Materials: Triazole-containing compounds can serve as components in polymeric materials, imparting specific functional properties frontiersin.org. The carboxylic acid group provides a versatile handle for polymerization or functionalization, potentially leading to novel polymers with tailored properties.
Metal-Organic Frameworks (MOFs) and Coordination Networks: Triazoles are widely used as ligands in the construction of MOFs and other coordination polymers due to their nitrogen atoms' ability to coordinate with metal ions frontiersin.org. This compound, with its triazole ring and carboxylic acid group, could be explored as a building block for such supramolecular assemblies, potentially leading to materials with applications in gas storage, catalysis, or sensing.
Chemosensors and Molecular Recognition Systems: The ability of triazoles to form stable interactions makes them suitable for developing chemosensors and molecular recognition systems frontiersin.org. This compound could potentially be integrated into such systems for the detection of specific ions or molecules.
While direct research on this compound in these specific non-biological applications is limited in the current literature, its structural features suggest a theoretical potential for exploration within these emerging areas of materials science and industrial chemistry.
Q & A
Q. What are the key physicochemical properties of Triazamate acid critical for its formulation in laboratory studies?
Triazamate's solubility, stability, and purity directly influence experimental reproducibility. Key properties include:
- Melting point : 52–56°C (critical for storage conditions) .
- Water solubility : 0.433 g/L at 25°C (impacts bioavailability in aqueous systems) .
- Density : 1.529–1.689 g/cm³ (relevant for solvent compatibility) . Methodological guidance : Use HPLC (≥98% purity validation) and ¹H-NMR for structural confirmation .
Q. How does this compound inhibit acetylcholinesterase (AChE) in aphids?
Triazamate acts as a systemic AChE inhibitor, disrupting neurotransmission in aphids. To validate this mechanism:
- Conduct in vitro enzyme assays using aphid-derived AChE.
- Compare reaction kinetics (e.g., Michaelis-Menten plots) with/without Triazamate.
- Measure IC₅₀ values via spectrophotometric detection of thiocholine production .
Q. What standardized methods ensure accurate identification and purity assessment of this compound?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural confirmation : ¹H-NMR (validate peaks at δ 1.2–1.4 ppm for ethyl ester groups) .
- Cross-verification : Compare spectral data with reference materials from certified providers (e.g., HPC Standards GmbH) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate hydrolytic degradation pathways of this compound under varying pH conditions?
- Experimental setup : Prepare buffer solutions (pH 5–9) and incubate Triazamate at 25°C.
- Degradation analysis : Use LC-MS/MS to identify hydrolysis products (e.g., this compound via ester cleavage).
- Kinetic modeling : Calculate DT₅₀ values (e.g., 220 days at pH 5 vs. 1 hour at pH 9) .
- Quality control : Include matrix blanks to rule out solvent interference .
Q. What methodological optimizations improve residue detection of this compound in complex environmental matrices?
- Sample preparation : Use QuEChERS extraction for plant tissues or soil.
- Detection : LC-MS/MS with MRM transitions (e.g., m/z 315 → 228 for quantification).
- Calibration : Matrix-matched standards to correct for ion suppression/enhancement .
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Meta-analysis : Pool data from ecotoxicology studies (e.g., LC₅₀ for aquatic invertebrates) and apply heterogeneity tests (I² statistic).
- Variable control : Standardize test conditions (temperature, pH, species strain) across labs.
- Replication : Conduct multi-center validation studies to confirm EC₅₀ discrepancies .
Q. What protocols assess this compound's impact on non-target insect species?
- Field studies : Compare aphid mortality rates with beneficial insect populations (e.g., lady beetles) using mark-release-recapture.
- Laboratory assays : Measure AChE inhibition in non-target species via Ellman’s assay .
- Statistical analysis : Use ANOVA to differentiate species-specific sensitivity .
Q. How should stability testing be conducted for this compound under accelerated storage conditions?
- Conditions : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analysis : Monitor degradation via HPLC-UV and FTIR for ester bond integrity.
- Safety : Follow OSHA protocols for handling degraded products (e.g., wear PPE for neurotoxic metabolites) .
Q. What experimental approaches compare this compound's efficacy across aphid species?
Q. How are metabolic pathways of this compound analyzed in plant systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
